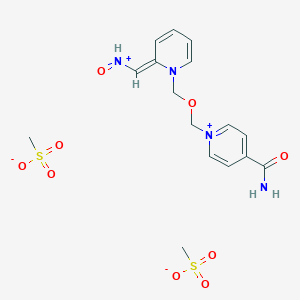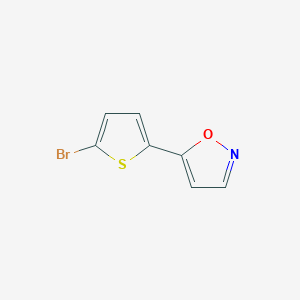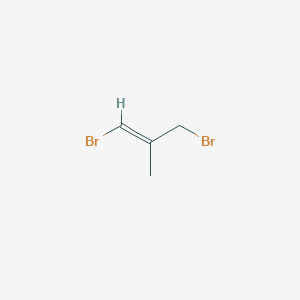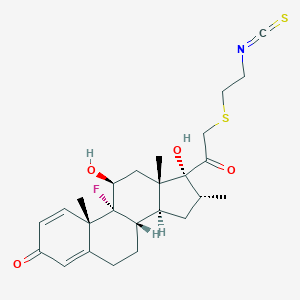
Dexamethasone 21-(beta-isothiocyanatoethyl)thioether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexamethasone 21-(beta-isothiocyanatoethyl)thioether is a synthetic glucocorticoid drug that is widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is a modified form of dexamethasone, a commonly prescribed corticosteroid medication for the treatment of various inflammatory and autoimmune conditions. Dexamethasone 21-(beta-isothiocyanatoethyl)thioether is a potent and selective agonist of the glucocorticoid receptor, which regulates the expression of numerous genes involved in immune and inflammatory responses.
Mécanisme D'action
Dexamethasone 21-(beta-isothiocyanatoethyl)thioether exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor and modulating the expression of genes involved in immune and inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha, while promoting the expression of anti-inflammatory cytokines such as interleukin-10. It also suppresses the activation and proliferation of immune cells such as T cells and B cells, which play a key role in autoimmune and inflammatory diseases.
Effets Biochimiques Et Physiologiques
Dexamethasone 21-(beta-isothiocyanatoethyl)thioether has been shown to have a number of biochemical and physiological effects in various cell types and tissues. It can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the expression of genes involved in glucose metabolism and lipid metabolism. It can also affect the function of the hypothalamic-pituitary-adrenal axis, which regulates the body's response to stress.
Avantages Et Limitations Des Expériences En Laboratoire
Dexamethasone 21-(beta-isothiocyanatoethyl)thioether has several advantages for use in laboratory experiments. It is a potent and selective agonist of the glucocorticoid receptor, which allows for precise control of gene expression. It is also stable and bioavailable, which facilitates its use in in vivo experiments. However, it has some limitations, including potential off-target effects and the need for careful dose optimization to avoid toxicity.
Orientations Futures
There are several future directions for research on dexamethasone 21-(beta-isothiocyanatoethyl)thioether. One area of interest is the development of novel derivatives with improved pharmacokinetic and pharmacodynamic properties. Another area is the investigation of the role of glucocorticoid signaling in cancer progression and metastasis, and the potential use of dexamethasone 21-(beta-isothiocyanatoethyl)thioether as a therapeutic agent in cancer treatment. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of dexamethasone 21-(beta-isothiocyanatoethyl)thioether on glucose and lipid metabolism, and to explore its potential use in the treatment of metabolic disorders such as diabetes and obesity.
Méthodes De Synthèse
The synthesis of dexamethasone 21-(beta-isothiocyanatoethyl)thioether involves the reaction of dexamethasone with beta-isothiocyanatoethylthiol in the presence of a catalyst such as triethylamine. The resulting product is a thioether derivative of dexamethasone, which exhibits enhanced stability and bioavailability compared to the parent compound.
Applications De Recherche Scientifique
Dexamethasone 21-(beta-isothiocyanatoethyl)thioether is widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It has been shown to be effective in the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease. It is also used in cancer research to study the role of glucocorticoid signaling in tumor growth and metastasis.
Propriétés
Numéro CAS |
131567-23-2 |
|---|---|
Nom du produit |
Dexamethasone 21-(beta-isothiocyanatoethyl)thioether |
Formule moléculaire |
C25H32FNO4S2 |
Poids moléculaire |
493.7 g/mol |
Nom IUPAC |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-[2-(2-isothiocyanatoethylsulfanyl)acetyl]-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C25H32FNO4S2/c1-15-10-19-18-5-4-16-11-17(28)6-7-22(16,2)24(18,26)20(29)12-23(19,3)25(15,31)21(30)13-33-9-8-27-14-32/h6-7,11,15,18-20,29,31H,4-5,8-10,12-13H2,1-3H3/t15-,18+,19+,20+,22+,23+,24+,25+/m1/s1 |
Clé InChI |
WTZZZLTVUGGSLC-DCWIGXARSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CSCCN=C=S)O)C)O)F)C |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CSCCN=C=S)O)C)O)F)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CSCCN=C=S)O)C)O)F)C |
Synonymes |
Dex-NCS dexamethasone 21-(beta-isothiocyanatoethyl)thioethe |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



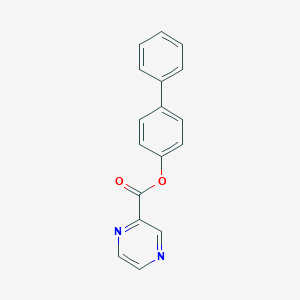
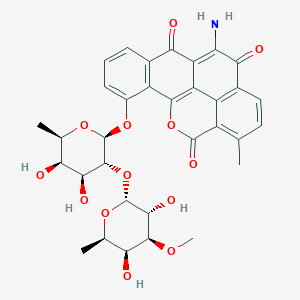
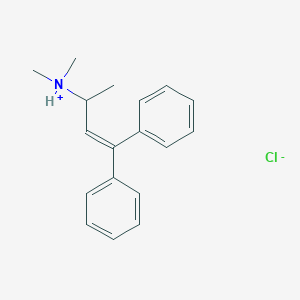
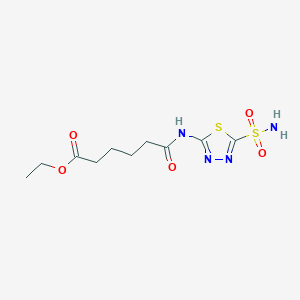
![1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-](/img/structure/B141706.png)
![(1S,9R,10S)-17-(Cyclobutylmethyl)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-10-ol](/img/structure/B141711.png)
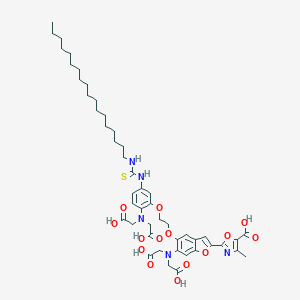
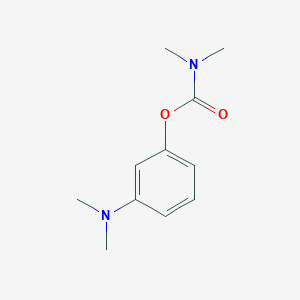
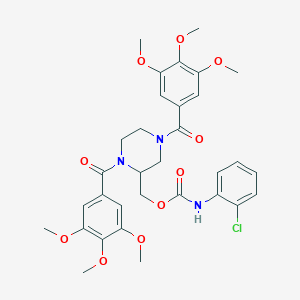
![[Methylsulfanyl-[3-(trifluoromethyl)phenyl]sulfanylmethylidene]cyanamide](/img/structure/B141719.png)
![(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate](/img/structure/B141720.png)
